molecular formula C12H13FN2O B6331632 1-(3-Fluorophenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one CAS No. 1247737-11-6

1-(3-Fluorophenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one

Cat. No.: B6331632
CAS No.: 1247737-11-6
M. Wt: 220.24 g/mol
InChI Key: QFTXEOYZYYPSIO-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one is a chemical compound that belongs to the class of pyrazolones. Pyrazolones are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents.

Preparation Methods

The synthesis of 1-(3-Fluorophenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one typically involves the reaction of 3-fluoroacetophenone with isopropyl hydrazine under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazolone ring. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pH, and reaction time.

Chemical Reactions Analysis

1-(3-Fluorophenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrazolone derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Fluorophenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets in the body. It may act by inhibiting enzymes or receptors involved in inflammatory pathways, leading to reduced inflammation and pain. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

1-(3-Fluorophenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one can be compared with other pyrazolone derivatives, such as:

    Phenylbutazone: Known for its anti-inflammatory and analgesic properties.

    Metamizole: Used as a pain reliever and fever reducer.

    Antipyrine: An analgesic and antipyretic agent. The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other pyrazolones.

Properties

IUPAC Name

2-(3-fluorophenyl)-5-propan-2-yl-4H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O/c1-8(2)11-7-12(16)15(14-11)10-5-3-4-9(13)6-10/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFTXEOYZYYPSIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C(=O)C1)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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